molecular formula C22H20N4O B4881849 1-(2-phenoxy-3-pyridinyl)-N-[3-(1H-pyrazol-1-yl)benzyl]methanamine

1-(2-phenoxy-3-pyridinyl)-N-[3-(1H-pyrazol-1-yl)benzyl]methanamine

Cat. No. B4881849
M. Wt: 356.4 g/mol
InChI Key: FJYQBDUJQDQTFH-UHFFFAOYSA-N
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Description

1-(2-phenoxy-3-pyridinyl)-N-[3-(1H-pyrazol-1-yl)benzyl]methanamine is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is commonly referred to as P2B1 and has been studied extensively for its unique properties and mechanisms of action.

Mechanism of Action

The mechanism of action of P2B1 involves the inhibition of certain enzymes that are involved in the breakdown of neurotransmitters in the brain. This inhibition leads to an increase in the concentration of these neurotransmitters, which results in the modulation of their activity.
Biochemical and Physiological Effects
P2B1 has been shown to have several biochemical and physiological effects on the body. It has been shown to increase the levels of certain neurotransmitters such as dopamine and norepinephrine, which are involved in the regulation of mood and behavior. P2B1 has also been shown to have antioxidant properties, which makes it a potential therapeutic agent for the treatment of oxidative stress-related disorders.

Advantages and Limitations for Lab Experiments

One of the primary advantages of P2B1 is its potential applications in various scientific research fields. Its unique properties and mechanisms of action make it a valuable tool for studying the modulation of neurotransmitter activity in the brain. However, one of the limitations of P2B1 is its potential toxicity, which makes it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of P2B1. One potential direction is the development of P2B1-based therapeutic agents for the treatment of various neurological disorders. Another potential direction is the study of the long-term effects of P2B1 on the body, which could provide valuable insights into its potential therapeutic applications. Additionally, the study of the synthesis of P2B1 and its derivatives could lead to the development of more potent and selective compounds with potential therapeutic applications.

Scientific Research Applications

P2B1 has been extensively studied for its potential applications in various scientific research fields. One of the primary applications of P2B1 is in the field of neuroscience, where it has been shown to modulate the activity of certain neurotransmitters in the brain. This property makes P2B1 a potential therapeutic agent for the treatment of various neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

N-[(2-phenoxypyridin-3-yl)methyl]-1-(3-pyrazol-1-ylphenyl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O/c1-2-10-21(11-3-1)27-22-19(8-5-12-24-22)17-23-16-18-7-4-9-20(15-18)26-14-6-13-25-26/h1-15,23H,16-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJYQBDUJQDQTFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=C(C=CC=N2)CNCC3=CC(=CC=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-phenoxy-3-pyridinyl)-N-[3-(1H-pyrazol-1-yl)benzyl]methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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